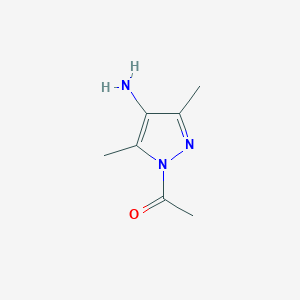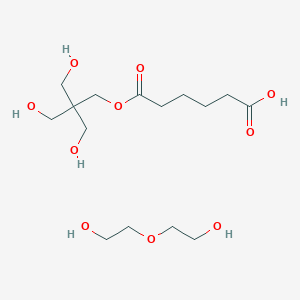
Adipic acid-diethyleneglycol-pentaerythritol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adipic acid-diethyleneglycol-pentaerythritol is a complex organic compound with the molecular formula C15H32O11. It is formed by the combination of adipic acid, diethylene glycol, and pentaerythritol. This compound is known for its versatility and is used in various industrial applications, particularly in the production of polyesters and polyurethanes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of adipic acid-diethyleneglycol-pentaerythritol typically involves the esterification of adipic acid with diethylene glycol and pentaerythritol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to temperatures between 150-200°C to facilitate the esterification reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reactants are fed into the reactor, where they undergo esterification under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Adipic acid-diethyleneglycol-pentaerythritol undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of esters into carboxylic acids and alcohols in the presence of water.
Oxidation: The conversion of alcohol groups to carbonyl groups using oxidizing agents.
Common Reagents and Conditions
Esterification: Sulfuric acid as a catalyst, temperatures between 150-200°C.
Hydrolysis: Acidic or basic conditions, room temperature to 100°C.
Oxidation: Potassium permanganate or chromium trioxide as oxidizing agents, room temperature to 80°C.
Major Products Formed
Esterification: Formation of this compound.
Hydrolysis: Adipic acid, diethylene glycol, and pentaerythritol.
Oxidation: Formation of carbonyl compounds from alcohol groups.
Applications De Recherche Scientifique
Adipic acid-diethyleneglycol-pentaerythritol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of polyesters and polyurethanes.
Biology: Studied for its potential use in biodegradable polymers.
Medicine: Investigated for its biocompatibility and potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of adipic acid-diethyleneglycol-pentaerythritol involves its ability to form ester bonds, which contribute to its role in polymer synthesis. The compound interacts with various molecular targets, including hydroxyl and carboxyl groups, facilitating the formation of long-chain polymers. These interactions are crucial for its applications in producing polyesters and polyurethanes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adipic acid: A key industrial dicarboxylic acid used in nylon manufacturing.
Diethylene glycol: A common glycol used in the production of polyesters.
Pentaerythritol: A polyol used in the synthesis of alkyd resins and polyurethanes
Uniqueness
Adipic acid-diethyleneglycol-pentaerythritol is unique due to its combination of three different components, which imparts distinct properties such as enhanced flexibility and durability in the resulting polymers. This makes it particularly valuable in applications requiring high-performance materials .
Propriétés
Formule moléculaire |
C15H30O10 |
|---|---|
Poids moléculaire |
370.39 g/mol |
Nom IUPAC |
6-[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]-6-oxohexanoic acid;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C11H20O7.C4H10O3/c12-5-11(6-13,7-14)8-18-10(17)4-2-1-3-9(15)16;5-1-3-7-4-2-6/h12-14H,1-8H2,(H,15,16);5-6H,1-4H2 |
Clé InChI |
VGCJUVOIDALIAU-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)OCC(CO)(CO)CO)CC(=O)O.C(COCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


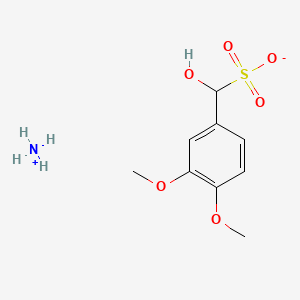
![4-(6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-4-yl)benzene-1,2-diol](/img/structure/B13800098.png)
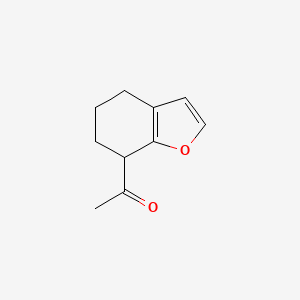
![5-Chloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13800115.png)

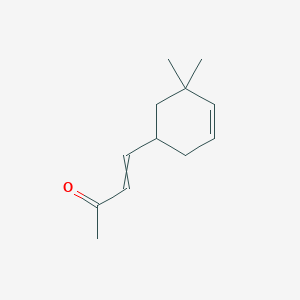
![1-[(2E,4E,6E)-1-Oxo-2,4,6-octatrienyl]piperidine](/img/structure/B13800125.png)
![N-[(E)-(3,3-dimethylindol-2-yl)methylideneamino]naphthalen-2-amine](/img/structure/B13800140.png)
![[(Dichloromethyl)sulfanyl]benzene](/img/structure/B13800147.png)

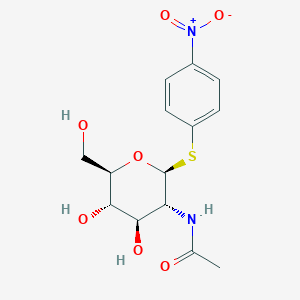
![2-Naphthalenesulfonyl chloride, 5-[bis(methylsulfonyl)amino]-1-[(methylsulfonyl)oxy]-](/img/structure/B13800162.png)
